"1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" chemical properties
"1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" chemical properties
An In-depth Technical Guide to 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone: Properties, Synthesis, and Applications
Introduction: The Strategic Value of a Benzodioxane Building Block
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, yet non-planar, conformation allows for precise spatial orientation of substituents, making it an ideal template for designing molecules that interact with specific biological targets such as nicotinic, alpha-adrenergic, and 5-HT receptor subtypes.[1] Within this class, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (also known as 7-Amino-6-acetyl-2,3-dihydrobenzo[b][2][3]dioxine) emerges as a particularly valuable synthetic intermediate. Its structure features three key points for chemical modification: a nucleophilic aromatic amine, an electrophilic ketone, and two distinct positions on the aromatic ring. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, detailed characterization data, and its potential applications in drug discovery and development.
Core Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. The data presented below combines computed values from reliable databases with general characteristics expected for a molecule of this nature.
| Property | Value / Description | Source |
| IUPAC Name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | PubChem[2] |
| CAS Number | 164526-13-0 | PubChem[2], Chemical-Suppliers[4] |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[2] |
| Molecular Weight | 193.20 g/mol | PubChem[2] |
| Appearance | Expected to be a solid at room temperature. | General Knowledge |
| XLogP3 (Computed) | 1.2 | PubChem[2] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem[2] |
| Hydrogen Bond Acceptors | 4 (the two ether oxygens, carbonyl oxygen, and amine nitrogen) | PubChem[2] |
Synthesis and Purification: A Proposed Experimental Workflow
While specific literature detailing the synthesis of this exact molecule is sparse, a reliable pathway can be designed based on established organic chemistry principles, specifically the Friedel-Crafts acylation. The causality behind this choice is its high efficiency for installing acyl groups onto activated aromatic rings. The electron-donating effects of the amino and dioxin ether groups strongly activate the benzene ring, directing acylation to the ortho position of the amine.
Proposed Synthetic Pathway
The proposed synthesis involves the direct acetylation of 7-amino-2,3-dihydro-1,4-benzodioxin. To prevent N-acetylation and side reactions, the amine should first be protected.
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful synthesis is confirmed at each stage by analytical techniques before proceeding.
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Amine Protection:
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Dissolve 1 equivalent of 7-amino-2,3-dihydro-1,4-benzodioxin in a suitable aprotic solvent (e.g., Dichloromethane).
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Add 1.5 equivalents of a base (e.g., Triethylamine) and cool the mixture to 0°C in an ice bath. This neutralizes the acid byproduct.
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Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O). The Boc group is chosen for its stability under Friedel-Crafts conditions and ease of removal.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor reaction completion via Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a less polar product spot indicates completion.
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Work up the reaction by washing with dilute acid, then brine, and dry over anhydrous sodium sulfate. Purify via column chromatography if necessary.
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Friedel-Crafts Acylation:
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Suspend 1.2 equivalents of anhydrous aluminum chloride (AlCl₃), the Lewis acid catalyst, in cold (-10°C) dichloromethane.
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Slowly add 1.1 equivalents of acetyl chloride.
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Add a solution of 1 equivalent of the N-Boc protected starting material in dichloromethane dropwise, maintaining the low temperature to control the reaction's exothermicity.
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Stir for 2-4 hours at low temperature. Monitor via TLC.
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Quench the reaction by carefully pouring it over crushed ice and dilute HCl. This decomposes the aluminum chloride complex.
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Extract the product with dichloromethane, wash, dry, and concentrate to yield the acylated intermediate.
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Deprotection:
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Dissolve the N-Boc protected product in a minimal amount of methanol.
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Add an excess of 4M HCl in dioxane or bubble HCl gas through the solution. The acidic conditions efficiently cleave the Boc protecting group.
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Stir at room temperature for 1-2 hours until TLC confirms the removal of the Boc group.
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Neutralize the solution carefully with a base (e.g., saturated sodium bicarbonate solution) and extract the final product into a suitable organic solvent like ethyl acetate.
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Purify the final compound, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone , by recrystallization or flash column chromatography to achieve high purity.
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Spectroscopic and Structural Characterization
Structural confirmation is paramount. The following sections detail the expected spectroscopic data based on the compound's structure. These predictions serve as a benchmark for researchers to compare against their experimentally obtained data.
Caption: Key structural features and their expected spectroscopic signals.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.4 ppm | s | 1H | Ar-H (C5) | Deshielded by the adjacent acetyl group. Appears as a singlet due to no adjacent protons. |
| ~ 6.3 ppm | s | 1H | Ar-H (C8) | Shielded by the amino group. Appears as a singlet due to no adjacent protons. |
| ~ 4.5 ppm | br s | 2H | -NH₂ | Broad signal due to quadrupole broadening and exchange. Position is solvent-dependent. |
| ~ 4.25 ppm | m | 4H | -O-CH₂ -CH₂ -O- | Protons of the ethylenedioxy bridge, likely a complex multiplet. |
| ~ 2.5 ppm | s | 3H | -C(=O)-CH₃ | Characteristic singlet for a methyl ketone. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ) | Assignment | Rationale |
| ~ 198 ppm | C =O | Typical for an aryl ketone. |
| ~ 145-150 ppm | Ar-C (C7-NH₂) | Carbon attached to the electron-donating amino group. |
| ~ 140-145 ppm | Ar-C (C4a, C8a) | Carbons of the dioxane fusion. |
| ~ 115-125 ppm | Ar-C (C6-Ac, C5, C8) | Aromatic carbons. |
| ~ 64 ppm | -O-C H₂-C H₂-O- | Aliphatic carbons of the dioxane ring. |
| ~ 26 ppm | -C H₃ | Methyl carbon of the acetyl group. |
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3450 | Medium-Strong | N-H stretch (asymmetric & symmetric) of the primary amine. |
| 2850-3000 | Medium | C-H stretch (aliphatic and aromatic). |
| ~ 1655 | Strong | C=O stretch (aryl ketone, lowered by conjugation and H-bonding). |
| ~ 1600 | Medium | C=C aromatic ring stretch. |
| ~ 1280 | Strong | C-O-C stretch (asymmetric) of the dioxane ether. |
Predicted Mass Spectrometry (Electron Ionization)
| m/z | Interpretation |
| 193 | [M]⁺, Molecular Ion peak. |
| 178 | [M - CH₃]⁺, Loss of the methyl group (alpha cleavage). |
| 150 | [M - CH₃CO]⁺, Loss of the acetyl group. |
Chemical Reactivity and Applications in Drug Development
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is not typically an endpoint therapeutic agent but rather a strategic starting point. Its utility stems from the orthogonal reactivity of its functional groups.
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The Aromatic Amine (-NH₂): This group is a potent nucleophile, making it ideal for reactions such as:
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Amide/Sulfonamide Formation: Acylation with various acid chlorides or sulfonyl chlorides to explore structure-activity relationships (SAR).
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N-Alkylation/Arylation: Introduction of diverse substituents via reactions like Buchwald-Hartwig amination.
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Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of functionalities (halogens, nitriles, etc.) in Sandmeyer-type reactions.
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The Ketone (-C(=O)CH₃): This group provides a handle for:
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Reductive Amination: Conversion to a new amine, allowing the introduction of a second point of diversity.
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Condensation Reactions: Formation of imines, enamines, or participation in aldol-type reactions to build more complex heterocyclic systems.
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Reduction: Conversion to a secondary alcohol, which can alter hydrogen bonding capabilities and serve as a new reactive site.
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This compound is a key intermediate for synthesizing more complex molecules, potentially leading to novel therapeutics. The benzodioxane core has been instrumental in developing drugs targeting the central nervous system and other areas, underscoring the potential of derivatives from this starting material.[1]
Safety and Handling
As a research chemical, proper handling is essential. The Globally Harmonized System (GHS) classifications highlight potential hazards.[2]
| Hazard Code | Statement | Precaution |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | Wear eye protection/face protection. |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
Handling Recommendations: Always handle this compound in a certified chemical fume hood. Use standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves. In case of exposure, follow standard laboratory first-aid procedures and consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is a high-value building block for chemical and pharmaceutical research. Its trifunctional nature provides a versatile platform for generating diverse molecular libraries. While experimental data remains to be fully published in peer-reviewed literature, its properties can be reliably predicted based on fundamental chemical principles. This guide serves as a foundational resource for scientists looking to leverage this compound's synthetic potential in their research and development programs.
References
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PubChem. (n.d.). 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Chemical-Suppliers.com. (n.d.). 1-(7-Amino-2,3-dihydrobenzo[2][3]dioxin-6-yl)ethanone. Retrieved from [Link]
Sources
- 1. cas 149809-31-4|| where to buy 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-ethanone [chemenu.com]
- 2. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1-(7-Amino-2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone | CAS 164526-13-0 | Chemical-Suppliers [chemical-suppliers.eu]
